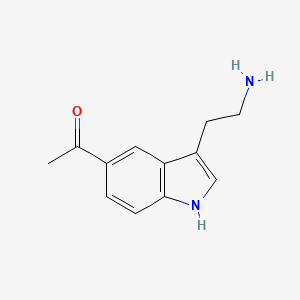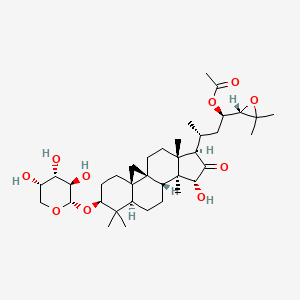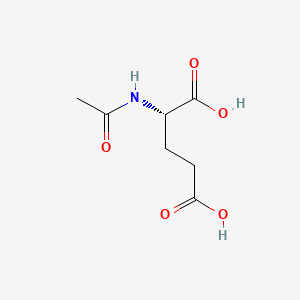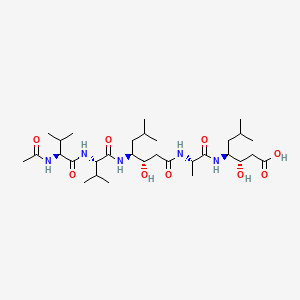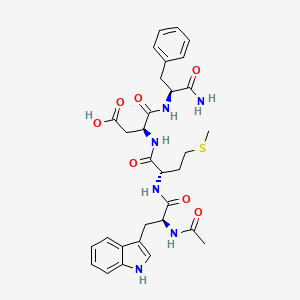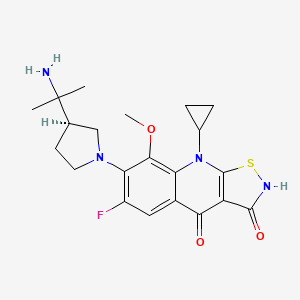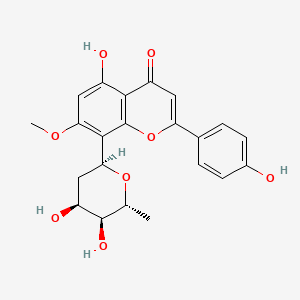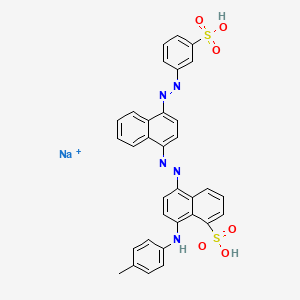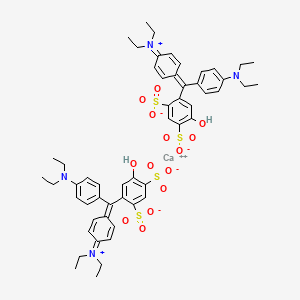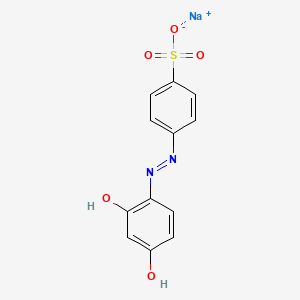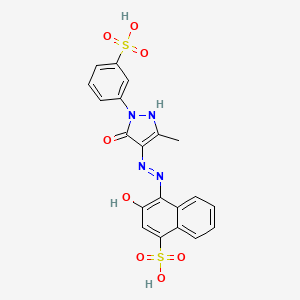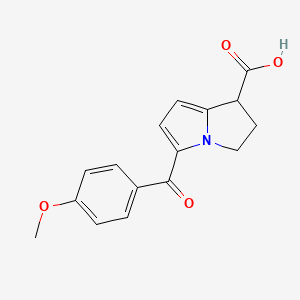
Anirolac
Descripción general
Descripción
Anirolac is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits both analgesic and anti-inflammatory properties. It is chemically related to other NSAIDs such as ketorolac, tolmetin, and indomethacin . This compound functions primarily as a cyclooxygenase inhibitor and also inhibits platelet aggregation in vitro .
Aplicaciones Científicas De Investigación
Anirolac has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound in studies involving cyclooxygenase inhibitors and their mechanisms.
Biology: Research on this compound includes its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is investigated for its analgesic and anti-inflammatory properties, making it a candidate for pain management and treatment of inflammatory conditions.
Industry: this compound’s role in inhibiting platelet aggregation makes it valuable in the development of anticoagulant therapies
Mecanismo De Acción
Target of Action
Anirolac primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
This compound acts as a COX inhibitor , blocking the action of both COX-1 and COX-2 enzymes . By inhibiting these enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . It also inhibits platelet aggregation in vitro .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins. This results in reduced inflammation and pain.
Pharmacokinetics
This compound is rapidly and completely absorbed after oral intake . It has a plasma elimination half-life of about 2 hours in humans with normal renal function . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact the bioavailability of this compound, determining how quickly and effectively it can exert its therapeutic effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the synthesis of prostaglandins, this compound decreases the inflammatory response at the cellular level . This leads to a decrease in pain perception, making this compound effective for pain management .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Anirolac can be synthesized through a series of chemical reactions starting from readily available precursorsThe reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Anirolac undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Comparación Con Compuestos Similares
Anirolac is chemically related to several other NSAIDs, including:
Ketorolac: Similar in its analgesic and anti-inflammatory properties but differs in its pharmacokinetic profile.
Tolmetin: Shares anti-inflammatory actions but has different side effect profiles.
Indomethacin: Known for its potent anti-inflammatory effects but with a higher incidence of gastrointestinal side effects.
Uniqueness: this compound’s unique combination of analgesic and anti-inflammatory actions, along with its ability to inhibit platelet aggregation, distinguishes it from other NSAIDs. Its rapid absorption and relatively short plasma elimination half-life make it an effective option for managing pain and inflammation .
Propiedades
IUPAC Name |
5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-21-11-4-2-10(3-5-11)15(18)14-7-6-13-12(16(19)20)8-9-17(13)14/h2-7,12H,8-9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOZYYOUKGGSBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C3N2CCC3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867239 | |
| Record name | 5-(4-Methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66635-85-6 | |
| Record name | Anirolac [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066635856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANIROLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9B9E35WUX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Anirolac's mechanism of action for pain relief?
A: While the provided abstracts don't delve into this compound's specific molecular targets, they highlight its classification as an NSAID with analgesic properties. [] NSAIDs typically work by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin production. Prostaglandins are inflammatory mediators that contribute to pain and inflammation.
Q2: Were there any unexpected findings during the chemical synthesis of this compound?
A: Yes. One study investigating the reaction of a diazoketone derived from this compound with rhodium(II) acetate, expecting an intramolecular cyclization product, yielded an unexpected result. [] Instead of the cyclization, the reaction produced 2,3-dihydropyrrolizin-1-one, identified as an elimination product. The structure of this unexpected product was confirmed using X-ray crystallography. [] This highlights the importance of confirming reaction outcomes in synthetic chemistry, as even well-established procedures can yield surprising results.
Q3: Has this compound demonstrated efficacy in managing pain in clinical settings?
A: The available research suggests that this compound demonstrates potential as an analgesic. One study directly compared this compound to morphine and a placebo for postoperative pain management. [] Another study investigated the efficacy of this compound compared to naproxen in treating postpartum uterine pain. [] A separate study highlighted this compound's comparable analgesic effect to naproxen for postpartum uterine pain. [] These findings indicate that this compound may offer an alternative to established analgesics for specific pain conditions.
Q4: Does this compound interact with other drugs?
A: Interestingly, research suggests that this compound might influence the action of certain antibiotics. A study found that several NSAIDs, including this compound, could enhance the GABA-antagonistic effects of quinolone antibacterial agents. [] This potentiation was observed in vitro using rat brain membranes and involved the binding of a radiolabeled GABA antagonist. While the exact mechanism remains unclear, the study proposes the existence of a potential binding site for NSAIDs on the GABAA receptor complex, influencing the binding affinity of quinolones.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


